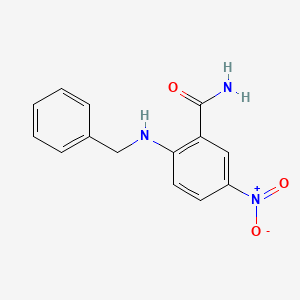

2-(benzylamino)-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-(benzylamino)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c15-14(18)12-8-11(17(19)20)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOAZUXLZVASOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-5-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of benzamide to introduce the nitro group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Enzymatic Inhibition

One of the significant applications of 2-(benzylamino)-5-nitrobenzamide is its role as an inhibitor of specific enzymes. Research has demonstrated that modifications to this compound can enhance its inhibitory potency against various enzymes involved in critical biological processes.

Acetylcholinesterase Inhibition

A study explored the synthesis of derivatives of this compound, which were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that certain derivatives exhibited promising inhibitory activity, with IC50 values indicating effective inhibition at low concentrations. For instance, a derivative showed an IC50 of 3.33 μM against eel AChE, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

β-Secretase Inhibition

In addition to AChE inhibition, derivatives of this compound have been tested for their ability to inhibit β-secretase, an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. One compound demonstrated a significant percentage inhibition (43.7% at 50 μM), highlighting its multifunctional potential as an anti-Alzheimer's agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against Gram-negative bacterial pathogens. The development of small molecule inhibitors targeting enzymes involved in bacterial virulence has been a focus area.

Targeting Bacillosamine Biosynthesis

Research indicates that compounds similar to this compound can inhibit enzymes critical for the biosynthesis of modified carbohydrates in bacterial pathogens. This inhibition could potentially reduce the virulence of these pathogens, making it a valuable area for further exploration in antimicrobial drug development .

Case Study: Synthesis and Biological Evaluation

A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The synthesis involved alkylation reactions followed by biological screening against AChE and BuChE using established assays like Ellman's assay. The findings demonstrated that specific modifications to the benzylamine moiety significantly impacted inhibitory potency against both cholinesterases, with some compounds exhibiting low micromolar IC50 values .

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | β-Secretase % Inhibition (50 μM) |

|---|---|---|---|

| Compound A | 3.33 | 46 | 43.7 |

| Compound B | 0.268 | - | 66 |

| Compound C | - | - | 24.9 |

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interactions between this compound derivatives and their target enzymes at a molecular level. These studies revealed that specific structural features facilitated binding to the active sites of AChE and β-secretase, providing insights into how modifications could enhance potency .

Mechanism of Action

The mechanism of action of 2-(benzylamino)-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one: Known for its tyrosinase inhibitory activity.

N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines: Investigated for antibacterial properties.

Uniqueness

2-(Benzylamino)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Q & A

What are the optimal synthetic routes for 2-(benzylamino)-5-nitrobenzamide, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

- Step 1 : Nitration of the benzamide precursor at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions .

- Step 2 : Introduction of the benzylamino group via nucleophilic substitution, where benzylamine reacts with a halogenated intermediate (e.g., 2-chloro-5-nitrobenzamide) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF at 80–100°C .

Key Considerations : - Solvent Choice : DMF enhances reactivity but may require rigorous purification to avoid byproducts.

- Catalysts : Palladium-based catalysts can improve coupling efficiency in alternative routes involving Suzuki-Miyaura reactions .

- Yield Optimization : Monitoring reaction progress via TLC or HPLC reduces over-functionalization risks.

How can researchers characterize the structural and electronic properties of this compound to confirm synthesis?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. The benzylamino group’s protons appear as a singlet (~δ 4.5–5.0 ppm), while the nitro group deshields adjacent aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 316.1062 for C₁₄H₁₃N₃O₃) .

- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the nitro-benzamide moiety and hydrogen-bonding interactions .

Advanced Tip : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) for comparison with experimental UV-Vis data .

What computational strategies are effective in predicting the protein-ligand interactions of this compound?

Advanced Research Question

Docking Protocols :

- Glide XP Scoring : Incorporates hydrophobic enclosure and hydrogen-bonding motifs to model binding affinities. For example, the nitro group may engage in polar interactions with enzyme active sites .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, particularly for targets like kinases or phosphodiesterases .

Validation : Cross-reference docking results with in vitro assays (e.g., IC₅₀ measurements) to resolve discrepancies between predicted and observed activities .

How do substituent variations on the benzamide core affect the compound's biological activity, and what SAR studies are recommended?

Advanced Research Question

Structure-Activity Relationship (SAR) Strategies :

- Electron-Withdrawing Groups : Nitro groups enhance electrophilicity, potentially increasing interactions with nucleophilic residues in enzymes. Compare with chloro or bromo analogs .

- Benzylamino Modifications : Substituents on the benzyl ring (e.g., para-fluoro) can improve metabolic stability. Synthesize derivatives via reductive amination or Ullmann coupling .

Experimental Design : Use a library of analogs to test against targets (e.g., cancer cell lines) and correlate bioactivity with computed descriptors (e.g., logP, polar surface area) .

What analytical techniques resolve contradictions in reported bioactivity data for nitrobenzamide derivatives?

Advanced Research Question

Addressing Data Discrepancies :

- Orthogonal Assays : Validate enzyme inhibition claims using both fluorometric and radiometric assays (e.g., for kinase inhibition) .

- Purity Analysis : Impurities (e.g., residual solvents) may skew results. Employ HPLC-MS (≥95% purity threshold) and control for batch variability .

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or assay pH .

What are the challenges in optimizing the solubility and stability of this compound for in vitro studies?

Basic Research Question

Formulation Strategies :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin inclusion complexes. Monitor solubility via nephelometry .

- Stability Under Storage : Nitro groups are prone to photodegradation. Store lyophilized samples in amber vials at -20°C and assess stability via accelerated aging studies .

Advanced Approach : Salt formation (e.g., hydrochloride salts) improves aqueous solubility without altering bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.